molecular formula C17H29N3 B7921081 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine

Cat. No.: B7921081
M. Wt: 275.4 g/mol
InChI Key: UPQBTMYCCOEVGC-KRWDZBQOSA-N
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Description

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is a chiral tertiary amine featuring a pyrrolidine ring substituted with a 2-aminoethyl group, a benzyl group, and an isopropylamine moiety. Its stereospecific (S)-configuration at the pyrrolidine ring likely influences its chemical and biological properties, such as binding affinity and metabolic stability. This compound is classified as a specialty chemical, historically supplied by CymitQuimica for applications in organic synthesis, pharmaceuticals, and materials science .

Properties

IUPAC Name

N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)14-17-9-6-11-19(17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQBTMYCCOEVGC-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Piperidine Analogue: [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine

Structural Differences :

  • Core Ring : Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring.
  • Substitution Position: The aminoethyl group is attached to the piperidin-3-yl position instead of the pyrrolidin-2-ylmethyl group.

Implications :

  • Pyrrolidine’s smaller ring could favor rigidity and selectivity in interactions.
  • Bioavailability : Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain .

Supplier Status : Available from HANGZHOU JHECHEM CO LTD (as of 2022), unlike the discontinued pyrrolidine analogue .

Thiourea Derivatives with Pyrrolidine Moieties

Example Compound: 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e) .

Key Differences :

  • Functional Groups : Incorporates a thiourea group and trifluoromethylphenyl substituents, enhancing hydrogen-bonding capacity and lipophilicity.
  • Stereochemistry : The (S)-pyrrolidin-2-ylmethyl group mirrors the stereochemistry of the target compound, but the additional (1R,2R)-cyclohexyl configuration introduces complexity.

Activity Insights :

  • Thiourea derivatives like 18e are designed for high-affinity interactions (e.g., enzyme inhibition), leveraging both pyrrolidine flexibility and aromatic substituents for target engagement .

Tertiary Amines with Alternative Substitutions

Example : N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide .

Structural Contrast :

  • Electron-Withdrawing Groups: A chloroacetyl group replaces the benzyl and aminoethyl groups, altering electronic properties and reactivity.
  • Applications : Such compounds are often used as intermediates in peptide synthesis or catalysts, diverging from the pharmaceutical focus of the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Ring Key Substituents Stereochemistry Supplier Status (2025)
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine Pyrrolidine Benzyl, isopropyl, 2-aminoethyl S-configuration Discontinued
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine Piperidine Benzyl, isopropyl, 2-aminoethyl S-configuration Available
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[...]thiourea (18e) Pyrrolidine Trifluoromethylphenyl, thiourea, triazole (1R,2R), (S) Research compound
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide Pyrrolidine Chloroacetyl, isopropyl Not specified Discontinued

Research Findings and Practical Considerations

  • Stereochemical Impact : The (S)-configuration in the target compound may enhance enantioselectivity in catalysis or drug-receptor interactions compared to racemic analogues .
  • Availability Constraints : The discontinuation of the target compound highlights the need for alternatives like its piperidine analogue or custom-synthesized derivatives .
  • Performance in Synthesis: Pyrrolidine-based amines generally offer faster reaction kinetics in asymmetric catalysis than piperidines due to their smaller ring size, but piperidines may provide better solubility in nonpolar media .

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-isopropyl amine moiety. This unique structure is believed to facilitate specific interactions with biological targets, influencing various physiological processes.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs) and other molecular targets. These interactions can modulate signaling pathways associated with neurotransmitter release, receptor activation, and enzyme inhibition.

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling cascades that are crucial for neurotransmission and other cellular responses .
  • Enzyme Inhibition : Research indicates potential inhibition of enzymes involved in neuroinflammatory processes, which could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biological Activity Data

A summary of the biological activity findings related to this compound is presented in the following table:

Biological Activity Target Effect Reference
NeuroprotectiveGPCRsModulation of neurotransmitter release
Anti-inflammatoryCOX enzymesInhibition of COX-1 and COX-2
AnticancerVarious cancer cell linesInduction of apoptosis
Cholinesterase InhibitionAcetylcholinesterase (AChE)Improved cognitive function

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : A study focused on the compound's ability to inhibit COX enzymes revealed significant anti-inflammatory effects, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Anticancer Potential : Research involving various cancer cell lines showed that the compound could induce apoptosis more effectively than standard chemotherapeutics, highlighting its potential role in cancer therapy .

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